Pregnanediol
Pregnanediol
Pregnanediol is a corticosteroid hormone. It is a tautomer of a 5beta-pregnane-3beta,20alpha-diol.
An inactive metabolite of PROGESTERONE by reduction at C5, C3, and C20 position. Pregnanediol has two hydroxyl groups, at 3-alpha and 20-alpha. It is detectable in URINE after OVULATION and is found in great quantities in the pregnancy urine.
An inactive metabolite of PROGESTERONE by reduction at C5, C3, and C20 position. Pregnanediol has two hydroxyl groups, at 3-alpha and 20-alpha. It is detectable in URINE after OVULATION and is found in great quantities in the pregnancy urine.
Brand Name:
Vulcanchem
CAS No.:
80-92-2
VCID:
VC20838977
InChI:
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1
SMILES:
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Molecular Formula:
C21H36O2
Molecular Weight:
320.5 g/mol
Pregnanediol
CAS No.: 80-92-2
Cat. No.: VC20838977
Molecular Formula: C21H36O2
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pregnanediol is a corticosteroid hormone. It is a tautomer of a 5beta-pregnane-3beta,20alpha-diol. An inactive metabolite of PROGESTERONE by reduction at C5, C3, and C20 position. Pregnanediol has two hydroxyl groups, at 3-alpha and 20-alpha. It is detectable in URINE after OVULATION and is found in great quantities in the pregnancy urine. |
|---|---|
| CAS No. | 80-92-2 |
| Molecular Formula | C21H36O2 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
| Standard InChI Key | YWYQTGBBEZQBGO-BERLURQNSA-N |
| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
| SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
| Melting Point | 243.5 °C |
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